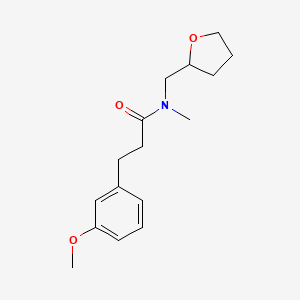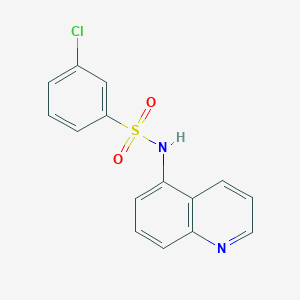![molecular formula C13H14Cl2N2O3 B6639058 Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B6639058.png)
Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidinecarboxamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.
Wirkmechanismus
The exact mechanism of action of Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting specific enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of the proteasome, leading to the accumulation of misfolded and damaged proteins, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells by inhibiting the proteasome, which plays a crucial role in the degradation of intracellular proteins. It has also been shown to exhibit antifungal and antibacterial activities by inhibiting the growth of specific microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a starting material for the synthesis of various pyrrolidinecarboxamide derivatives. It has also shown promising results in various scientific research applications, including medicinal chemistry and drug discovery. However, one of the limitations of using Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate is its potential toxicity, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate. One of the potential directions is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, fungal infections, and bacterial infections. Another direction is to explore its potential as a starting material for the synthesis of novel pyrrolidinecarboxamide derivatives with improved biological activities. Additionally, further studies are needed to elucidate the exact mechanism of action of Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate and its potential toxicity in different experimental settings.
Synthesemethoden
Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate can be synthesized by reacting 3,5-dichloroaniline with methyl pyrrolidine-1-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate has shown promising results in various scientific research applications. It has been used as a starting material for the synthesis of novel pyrrolidinecarboxamide derivatives with potential anticancer, antifungal, and antibacterial activities. It has also been used in the development of selective inhibitors of specific enzymes, such as the proteasome, which is involved in the degradation of intracellular proteins.
Eigenschaften
IUPAC Name |
methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O3/c1-20-13(19)17-4-2-3-11(17)12(18)16-10-6-8(14)5-9(15)7-10/h5-7,11H,2-4H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFKJBTVKUGDBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC1C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone](/img/structure/B6638992.png)



![N-imidazo[1,2-a]pyridin-6-ylbutanamide](/img/structure/B6639010.png)
![N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide](/img/structure/B6639027.png)





![4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfamoyl]benzoic acid](/img/structure/B6639083.png)
![3-chloro-N-[(1-methylpyrrol-3-yl)methyl]benzamide](/img/structure/B6639088.png)